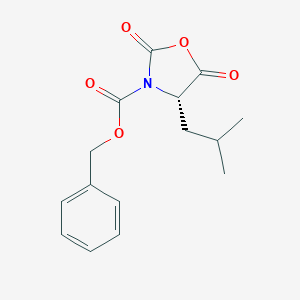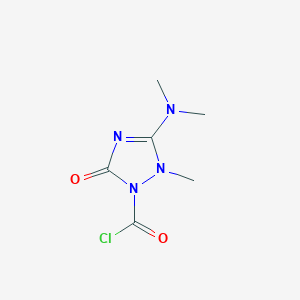
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as DMCTC, is a chemical compound that has been widely used in scientific research. It is a carbonyl chloride derivative of 1,2,4-triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. DMCTC is a highly reactive compound that can be easily synthesized and used as a reagent in various chemical reactions.
Wirkmechanismus
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a highly reactive compound that can react with various nucleophiles such as amines, alcohols, and thiols. The reaction between 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride and nucleophiles results in the formation of carbamates, which are stable compounds that can be easily isolated and purified. The reaction between 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride and nucleophiles is a nucleophilic substitution reaction that proceeds via an intermediate chloroformate.
Biochemische Und Physiologische Effekte
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity and is generally considered safe to handle in a laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a highly reactive compound that can be easily synthesized and used as a reagent in various chemical reactions. Its high reactivity makes it a useful tool for the synthesis of various organic compounds. However, its reactivity can also be a limitation, as it may react with unintended nucleophiles in a reaction mixture.
Zukünftige Richtungen
There are several future directions for the use of 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride in scientific research. One potential direction is the synthesis of novel triazole derivatives that exhibit specific biological activities. Another potential direction is the synthesis of fluorescent dyes that can be used for imaging biological processes. Additionally, 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be used as a reagent for the synthesis of other heterocyclic compounds, which may have potential applications in drug discovery.
Synthesemethoden
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized by reacting 3-(dimethylamino)-1,2,4-triazole with thionyl chloride in the presence of a catalyst such as pyridine. The reaction yields 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride as a white solid that is highly soluble in polar solvents such as methanol and acetonitrile.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of triazole derivatives, which have been shown to exhibit a wide range of biological activities such as antimicrobial, anticancer, and antiviral properties. 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has also been used in the synthesis of fluorescent dyes, which are useful tools for studying biological processes.
Eigenschaften
CAS-Nummer |
135633-83-9 |
|---|---|
Produktname |
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
Molekularformel |
C6H9ClN4O2 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-methyl-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClN4O2/c1-9(2)5-8-6(13)11(4(7)12)10(5)3/h1-3H3 |
InChI-Schlüssel |
UHWVWWWCOBUSDD-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=O)N1C(=O)Cl)N(C)C |
Kanonische SMILES |
CN1C(=NC(=O)N1C(=O)Cl)N(C)C |
Synonyme |
1H-1,2,4-Triazole-1-carbonyl chloride, 3-(dimethylamino)-2,5-dihydro-2-methyl-5-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



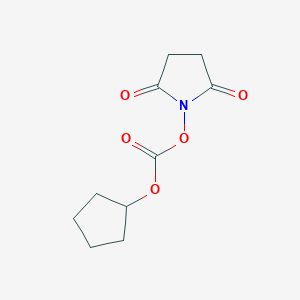


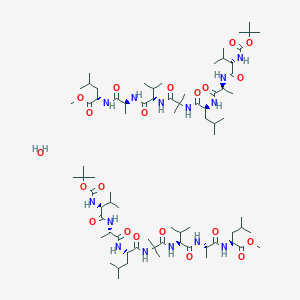
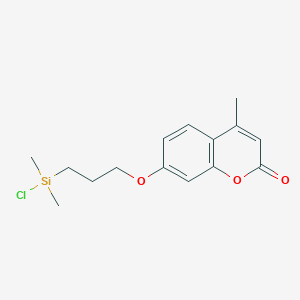
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)


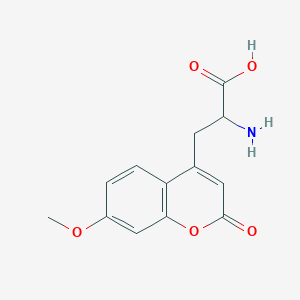

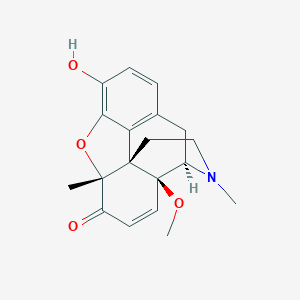
![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
